

# Elucidation of the Structure of Methyltriethylammonium Carbonate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyltriethylammonium carbonate*

Cat. No.: *B8594406*

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **methyltriethylammonium carbonate**, an ionic liquid with potential applications in various chemical processes. This document outlines the synthetic methodology, spectroscopic characterization, and structural properties of the compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Diagrams illustrating the synthetic workflow and molecular structure are included to facilitate understanding.

## Introduction

**Methyltriethylammonium carbonate** is an ionic liquid composed of a methyltriethylammonium cation and a methyl carbonate anion.<sup>[1]</sup> Its synthesis and characterization are of interest due to the growing importance of ionic liquids as environmentally benign solvents and catalysts in chemical reactions.<sup>[1]</sup> The elucidation of its structure is fundamental to understanding its physicochemical properties and potential applications. This guide details the process of its structural confirmation through synthesis and spectroscopic analysis.

## Synthesis of Methyltriethylammonium Carbonate

The primary method for the synthesis of **methyltriethylammonium carbonate** is the quaternization of triethylamine with dimethyl carbonate.<sup>[1]</sup> This reaction, a type of Menshutkin reaction, involves the alkylation of the tertiary amine.<sup>[2][3]</sup>

## Experimental Protocol: Quaternization of Triethylamine

This protocol is based on general procedures for the synthesis of quaternary ammonium salts using dimethyl carbonate as a green alkylating agent.<sup>[4][5]</sup>

### Materials:

- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dimethyl carbonate (DMC)
- Methanol ( $\text{MeOH}$ , optional solvent)<sup>[3]</sup>
- Reaction vessel (e.g., sealed tube or high-pressure reactor)<sup>[6]</sup>
- Magnetic stirrer and heating mantle
- Rotary evaporator

### Procedure:

- In a clean, dry reaction vessel, combine triethylamine and a molar excess of dimethyl carbonate. A common molar ratio is 1:5 to 1:10 (triethylamine:dimethyl carbonate) to ensure complete conversion of the amine.<sup>[2]</sup>
- Methanol can be used as a solvent to facilitate the reaction.<sup>[3]</sup> The ratio of amine to solvent can be varied.
- The vessel is securely sealed.
- The reaction mixture is heated with vigorous stirring. Reaction temperatures can range from 110°C to 270°C, and reaction times can vary from several hours to 24 hours, depending on the desired conversion and scale.<sup>[3][6]</sup>

- The progress of the reaction can be monitored by techniques such as  $^1\text{H}$  NMR spectroscopy to observe the disappearance of the triethylamine signals and the appearance of the methyltriethylammonium cation signals.<sup>[2]</sup>
- Upon completion, the reaction mixture is cooled to room temperature.
- Excess dimethyl carbonate and any solvent are removed under reduced pressure using a rotary evaporator.
- The resulting product, **methyltriethylammonium carbonate**, is obtained as a viscous liquid. Further purification, if necessary, can be achieved by washing with a non-polar solvent to remove any unreacted starting materials.

## Structure Elucidation

The structure of **methyltriethylammonium carbonate** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.

Expected  $^1\text{H}$  NMR Spectral Data:

While a specific spectrum for **methyltriethylammonium carbonate** was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

- Methyl group attached to nitrogen ( $-\text{N}^+-\text{CH}_3$ ): A singlet is expected.
- Ethyl groups attached to nitrogen ( $-\text{N}^+-\text{CH}_2\text{CH}_3$ ): A quartet for the methylene protons and a triplet for the methyl protons are expected.
- Methyl group of the carbonate anion ( $-\text{O}-\text{CH}_3$ ): A singlet is expected.

Expected  $^{13}\text{C}$  NMR Spectral Data:

Similarly, the expected  $^{13}\text{C}$  NMR chemical shifts can be inferred.

- Methyl carbon attached to nitrogen ( $-\text{N}^+-\text{CH}_3$ ): A signal in the aliphatic region.
- Ethyl carbons attached to nitrogen ( $-\text{N}^+-\text{CH}_2\text{CH}_3$ ): Two distinct signals for the methylene and methyl carbons.
- Methyl carbon of the carbonate anion ( $-\text{O}-\text{CH}_3$ ): A signal in the region typical for carbons attached to oxygen.
- Carbonyl carbon of the carbonate anion ( $\text{O}=\text{C}-\text{O}$ ): A signal in the downfield region, typically  $>150$  ppm.[1]

Table 1: Predicted NMR Spectroscopic Data for **Methyltriethylammonium Carbonate**

Nucleus	Assignment	Predicted Chemical Shift (ppm)	Multiplicity
$^1\text{H}$	$-\text{N}^+-\text{CH}_3$	~3.0 - 3.5	Singlet
	$-\text{N}^+-\text{CH}_2\text{CH}_3$	~3.2 - 3.7	Quartet
	$-\text{N}^+-\text{CH}_2\text{CH}_3$	~1.2 - 1.6	Triplet
	$-\text{O}-\text{CH}_3$ (carbonate)	~3.7 - 3.9	Singlet
$^{13}\text{C}$	$-\text{N}^+-\text{CH}_3$	~45 - 55	-
	$-\text{N}^+-\text{CH}_2\text{CH}_3$	~50 - 60	-
	$-\text{N}^+-\text{CH}_2\text{CH}_3$	~7 - 12	-
	$-\text{O}-\text{CH}_3$ (carbonate)	~50 - 60	-
	$\text{O}=\text{C}-\text{O}$ (carbonate)	~155 - 165	-

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

- C-H stretching vibrations: In the range of 2800-3000  $\text{cm}^{-1}$  for the methyl and ethyl groups.<sup>[7]</sup>
- C=O stretching vibration: A strong absorption band characteristic of the carbonate group, typically around 1650-1750  $\text{cm}^{-1}$ .
- C-O stretching vibrations: In the fingerprint region, typically between 1000-1300  $\text{cm}^{-1}$ .
- C-N stretching vibrations: These are also expected in the fingerprint region.<sup>[7]</sup>

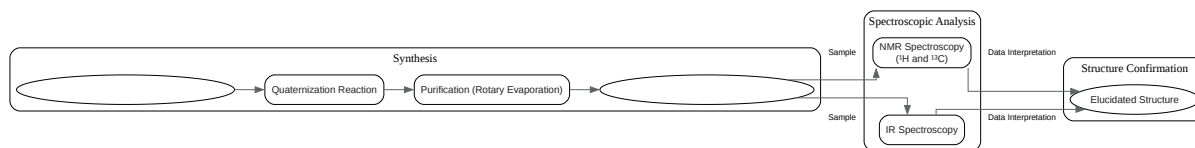
Table 2: Expected IR Absorption Bands for **Methyltriethylammonium Carbonate**

Functional Group	Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
C-H (Alkyl)	Stretching	2800 - 3000	Medium to Strong
C=O (Carbonate)	Stretching	1650 - 1750	Strong
C-O (Carbonate)	Stretching	1000 - 1300	Strong
C-N	Stretching	1000 - 1200	Medium

## Visualization of Workflow and Structure

### Workflow for Structure Elucidation

The logical flow for the synthesis and structural confirmation of **methyltriethylammonium carbonate** is depicted below.



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Workflow for the synthesis and structural elucidation of **methyltriethylammonium carbonate**.

## Molecular Structure

The molecular structure of **methyltriethylammonium carbonate** consists of the methyltriethylammonium cation and the methyl carbonate anion.

*Molecular structure of **methyltriethylammonium carbonate**.*

## Conclusion

The structure of **methyltriethylammonium carbonate** can be reliably elucidated through a systematic approach involving synthesis by quaternization of triethylamine with dimethyl carbonate, followed by comprehensive spectroscopic analysis. While specific experimental spectra for this compound are not readily available in public databases, the expected NMR and IR data, based on its constituent functional groups, provide a solid framework for its identification and characterization. The methodologies and data presented in this guide serve as a valuable resource for researchers working with this and similar ionic liquids.

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Address: 3281 E Guasti Rd

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